Potassium trifluoro[5-(methoxycarbonyl)-2-methylphenyl]boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro[5-(methoxycarbonyl)-2-methylphenyl]boranuide is a chemical compound with the molecular formula C9H9BF3KO2. It is known for its unique structure, which includes a trifluoroborate group attached to a methoxycarbonyl-substituted methylphenyl ring. This compound is utilized in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Mechanism of Action
Target of Action
Potassium 5-(methoxycarbonyl)-2-methylphenyltrifluoroborate is a boron-containing compound. Boron compounds are known to interact with various targets, including potassium channels . Potassium channels are critical homeostatic regulators of ionic equilibrium and have a multitude of physiological roles, from setting neuronal firing frequency to influencing viral replication .
Mode of Action
For instance, they can modulate the function of potassium channels, which can influence a variety of cellular processes .
Biochemical Pathways
Potassium channels, which are potential targets of boron compounds, are involved in numerous physiological and pathological processes, including cell proliferation, migration, and apoptosis .
Pharmacokinetics
Boron compounds are generally known for their stability and are often used in mild and functional group tolerant reaction conditions .
Result of Action
Modulation of potassium channels, a potential target of boron compounds, can have a variety of effects, including changes in cell proliferation, migration, and apoptosis .
Action Environment
The action of Potassium 5-(methoxycarbonyl)-2-methylphenyltrifluoroborate can be influenced by various environmental factors. For instance, the efficacy and stability of boron compounds can be affected by the reaction conditions, such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium trifluoro[5-(methoxycarbonyl)-2-methylphenyl]boranuide typically involves the reaction of 5-(methoxycarbonyl)-2-methylphenylboronic acid with potassium fluoride and a trifluoroborate source. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:
5-(methoxycarbonyl)-2-methylphenylboronic acid+KF+trifluoroborate source→Potassium trifluoro[5-(methoxycarbonyl)-2-methylphenyl]boranuide
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[5-(methoxycarbonyl)-2-methylphenyl]boranuide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent like tetrahydrofuran (THF) or toluene.
Major Products
Substitution Reactions: The major products are the substituted derivatives of the original compound.
Coupling Reactions: The major products are biaryl compounds formed by the coupling of the aryl group from the boranuide with another aryl or vinyl group.
Scientific Research Applications
Potassium trifluoro[5-(methoxycarbonyl)-2-methylphenyl]boranuide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules.
Materials Science: It is utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Biology and Medicine: While specific biological applications are less documented, compounds with similar structures are often explored for their potential in drug discovery and development.
Industry: It is used in the production of fine chemicals and intermediates for pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium 4-methylphenyltrifluoroborate
- Potassium 4-carboxyphenyltrifluoroborate
Uniqueness
Potassium trifluoro[5-(methoxycarbonyl)-2-methylphenyl]boranuide is unique due to the presence of both a methoxycarbonyl group and a methyl group on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for specific synthetic applications where these functional groups are beneficial.
Properties
IUPAC Name |
potassium;trifluoro-(5-methoxycarbonyl-2-methylphenyl)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF3O2.K/c1-6-3-4-7(9(14)15-2)5-8(6)10(11,12)13;/h3-5H,1-2H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHQAZJEMUIUEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=CC(=C1)C(=O)OC)C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF3KO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.